1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been found to exhibit superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved under ultrasonic-assisted conditions . The process involves the use of a Huisgen 1,3-dipolar cycloaddition reaction . The synthesis yields a variety of compounds, some of which have shown good to moderate anticancer activity .Molecular Structure Analysis
Molecular docking simulations have confirmed that these compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This suggests that the molecular structure of these compounds is well-suited for interactions with CDK2 .Chemical Reactions Analysis
These compounds have been found to inhibit CDK2, a target for cancer treatment . This inhibition is achieved through interactions with the CDK2 active site .Physical And Chemical Properties Analysis
While specific physical and chemical properties of this compound are not mentioned in the retrieved papers, it’s known that these compounds belong to the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds are nitrogen-containing heterocyclic compounds .Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized a variety of pyrazolo[3,4-d]pyrimidin-4-one derivatives, exploring their potential biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects. The structural modification of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been a key area of interest, aiming to enhance their efficacy and selectivity towards specific biological targets.
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives incorporating pyrazolo[4,3-d]pyrimidine structures have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than reference drugs, with significant antimicrobial properties as well (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Anti-inflammatory Properties : A series of novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones were synthesized and evaluated as potential anti-inflammatory agents. These compounds showed promising results in reducing inflammation with lower ulcerogenic potential compared to standard drugs, indicating their potential as safer anti-inflammatory medications (Sandeep B. Yewale, S. B. Ganorkar, K. Baheti, & Rupesh U. Shelke, 2012).
Synthesis of Heterocyclic Compounds : The synthesis of new heterocyclic compounds containing sulfonamido moieties has been explored, targeting the development of new antibacterial agents. These compounds showed high activities against bacterial strains, demonstrating the versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives in the development of new antimicrobials (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Mechanism of Action
Target of Action
The primary target of 1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylating key components for cell proliferation . Therefore, the inhibition of CDK2 leads to a disruption in the normal cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .
Pharmacokinetics
These properties can help in predicting the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This leads to a decrease in cell proliferation, particularly in cancer cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Future Directions
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-7-6-10-18(15(14)2)25-20-17(11-23-25)21(27)24(13-22-20)12-19(26)16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZFOLOTNOJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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